Cas no 53935-64-1 (2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid)

53935-64-1 structure
Nome do Produto:2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid
N.o CAS:53935-64-1
MF:C11H11NO5
MW:237.208743333817
MDL:MFCD30500621
CID:5227338
PubChem ID:21249910
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenepropanoic acid, α,α-dimethyl-4-nitro-β-oxo-
- 2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid
-
- MDL: MFCD30500621
- Inchi: 1S/C11H11NO5/c1-11(2,10(14)15)9(13)7-3-5-8(6-4-7)12(16)17/h3-6H,1-2H3,(H,14,15)
- Chave InChI: YMCBQNHRKLRSHS-UHFFFAOYSA-N
- SMILES: C(C1C=CC(N(=O)=O)=CC=1)(=O)C(C)(C)C(=O)O
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-339885-0.25g |
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid |
53935-64-1 | 0.25g |
$814.0 | 2023-09-03 | ||
Enamine | EN300-339885-0.1g |
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid |
53935-64-1 | 0.1g |
$779.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01075947-1g |
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid |
53935-64-1 | 95% | 1g |
¥4403.0 | 2024-04-18 | |
Enamine | EN300-339885-5g |
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid |
53935-64-1 | 5g |
$2566.0 | 2023-09-03 | ||
Enamine | EN300-339885-0.5g |
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid |
53935-64-1 | 0.5g |
$849.0 | 2023-09-03 | ||
Enamine | EN300-339885-1.0g |
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid |
53935-64-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-339885-10g |
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid |
53935-64-1 | 10g |
$3807.0 | 2023-09-03 | ||
Ambeed | A1100610-1g |
2,2-Dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid |
53935-64-1 | 95% | 1g |
$641.0 | 2024-04-18 | |
Enamine | EN300-339885-2.5g |
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid |
53935-64-1 | 2.5g |
$1735.0 | 2023-09-03 | ||
Enamine | EN300-339885-0.05g |
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid |
53935-64-1 | 0.05g |
$744.0 | 2023-09-03 |
2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid Literatura Relacionada
-
T. Yotoriyama,I. Nishiyama,Y. Suzuki,A. Goto,Y. Nagashima,T. Hyodo Phys. Chem. Chem. Phys., 2014,16, 26991-26996
-
2. Book reviews
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
53935-64-1 (2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid) Produtos relacionados
- 516513-71-6(3-(benzylamino)pyridin-4-ylmethanol)
- 477187-17-0((2E)-3-(3,5-dimethylphenyl)amino-2-{4-4-(2-methylpropyl)phenyl-1,3-thiazol-2-yl}prop-2-enenitrile)
- 827599-22-4([rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]methanol)
- 1855005-37-6(Dimethyl 4-bromo-5-chlorobenzene-1,2-dicarboxylate)
- 2173996-35-3(tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate)
- 1806663-54-6(Ethyl 4-carboxy-3-(2-oxopropyl)benzoate)
- 1803865-47-5(1-(5-Bromo-2-(difluoromethoxy)phenyl)hydrazine)
- 866145-06-4(1,5-DIMETHYL-1,2,3,4-TETRAHYDROPYRAZOLO[5',1':2,3]PYRIMIDO[4,5-C]PYRIDAZINE-7-CARBONITRILE)
- 2137784-80-4(Ethyl 2-[4-(oxiran-2-yl)-1,1-dioxo-1lambda6-thian-4-yl]acetate)
- 1804775-67-4(3-(Bromomethyl)-4-hydroxy-2-(trifluoromethoxy)pyridine-6-carboxaldehyde)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:53935-64-1)2,2-dimethyl-3-(4-nitrophenyl)-3-oxopropanoic acid

Pureza:99%
Quantidade:1g
Preço ($):577.0